REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Cl.O[C:10]1[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:11]=1[NH2:12].N1C=CC=CC=1>C1CCCCC1.C(OCC)(=O)C>[C:2]([C:1]1[O:6][C:10]2[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:11]=2[N:12]=1)([CH3:5])([CH3:4])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
808 mg
|
Type
|
reactant
|
Smiles
|
Cl.OC1=C(N)C=CC(=C1)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at about 210° for about 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC2=C(N1)C=CC(=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |